molecular formula C9H15N3O2S B2855568 3-Amino-4-(propylamino)benzenesulfonamide CAS No. 851175-89-8

3-Amino-4-(propylamino)benzenesulfonamide

Cat. No.: B2855568
CAS No.: 851175-89-8
M. Wt: 229.3
InChI Key: USCROWLUNBPKGW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(propylamino)benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with propylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-(propylamino)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzenesulfonamides, nitroso derivatives, and reduced sulfonamides .

Scientific Research Applications

3-Amino-4-(propylamino)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-(propylamino)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation within the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

  • 4-Amino-3-(propylamino)benzenesulfonamide
  • 3-Amino-4-(methylamino)benzenesulfonamide
  • 3-Amino-4-(ethylamino)benzenesulfonamide

Comparison: Compared to its analogs, 3-Amino-4-(propylamino)benzenesulfonamide exhibits unique properties due to the presence of the propylamino group. This group influences its solubility, reactivity, and biological activity, making it a valuable compound for specific research applications .

Properties

IUPAC Name

3-amino-4-(propylamino)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-2-5-12-9-4-3-7(6-8(9)10)15(11,13)14/h3-4,6,12H,2,5,10H2,1H3,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCROWLUNBPKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)S(=O)(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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